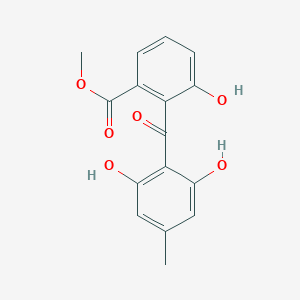
Moniliphenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moniliphenone is a natural product that has been found in various plant species. It is a member of the phenylphenalenone family of compounds, which are known for their diverse biological activities. Moniliphenone has been the subject of extensive research due to its potential applications in the fields of medicine and agriculture.
Aplicaciones Científicas De Investigación
Biosynthetic Studies and Fungal Inhibition
Moniliphenone has been extensively studied for its role in the biosynthesis of various compounds. In a study by Kachi and Sassa (1986), moniliphenone was isolated as a key intermediate in xanthone biosynthesis from Monilinia fructicola, highlighting its significance in the metabolic pathways of this fungus (Kachi & Sassa, 1986). Further research by Sassa (1991) demonstrated the overproduction of moniliphenone in Monilinia fructicola, which was significantly enhanced by the presence of bromine ions in the medium. This study also identified anthraquinone pigments as precursors to moniliphenone (Sassa, 1991).
Antifungal and Phytotoxic Properties
Moniliphenone's antifungal properties were explored in a study by Horiguchi, Suzuki, and Sassa (1989), where it was used as a precursor in the biosynthesis of chloromonilicin, an antifungal substance produced by cherry rot fungus (Horiguchi, Suzuki, & Sassa, 1989). Bashiri et al. (2020) isolated moniliphenone from the culture filtrates of Fimetariella rabenhorstii and evaluated its phytotoxic effects on tomato and oak plants, demonstrating its potential in agricultural applications (Bashiri et al., 2020).
Antioxidant and Cytotoxic Activities
The antioxidant and cytotoxic properties of moniliphenone were investigated by Ayers et al. (2011), where it was isolated from an unidentified fungus and evaluated for its biological activities, including cytotoxicity and inhibition of various cellular processes. This study underscores the potential of moniliphenone in medical and pharmaceutical research (Ayers et al., 2011).
Postharvest Management in Agriculture
In the context of agricultural research, Nativitas-Lima et al. (2021) studied the use of elicitors and fungicides for the postharvest management of Monilinia fructicola in peach, demonstrating how moniliphenone can be important in the control of fungal diseases in crops (Nativitas-Lima et al., 2021).
Propiedades
Número CAS |
104022-80-2 |
|---|---|
Nombre del producto |
Moniliphenone |
Fórmula molecular |
C16H14O6 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3-hydroxybenzoate |
InChI |
InChI=1S/C16H14O6/c1-8-6-11(18)14(12(19)7-8)15(20)13-9(16(21)22-2)4-3-5-10(13)17/h3-7,17-19H,1-2H3 |
Clave InChI |
OLWGLSCBBRIVGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=CC=C2O)C(=O)OC)O |
SMILES canónico |
CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=CC=C2O)C(=O)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



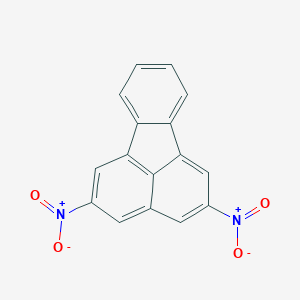
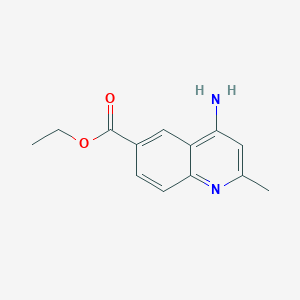
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)
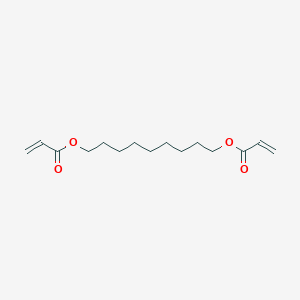
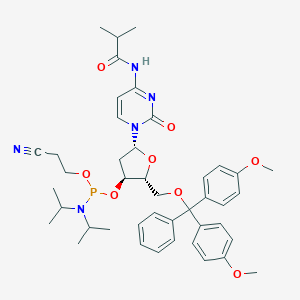
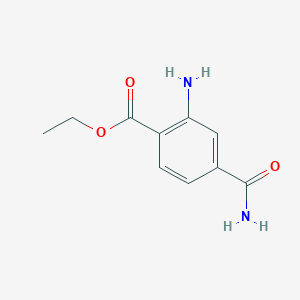
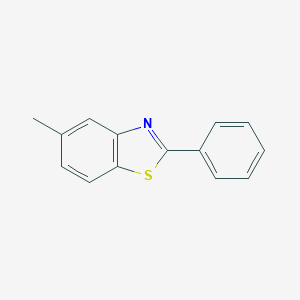
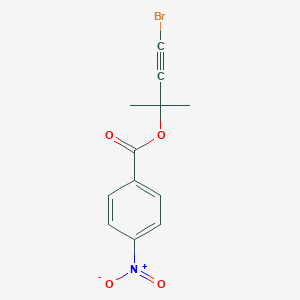
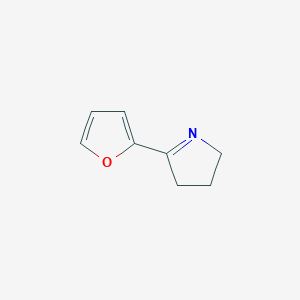
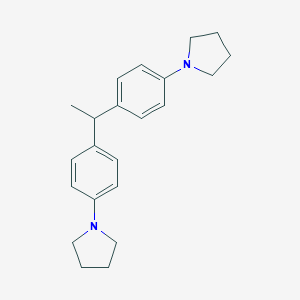
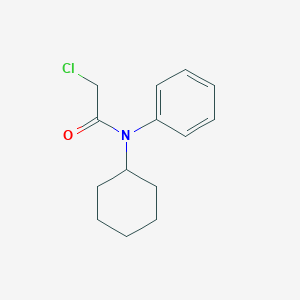
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)
![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)